5-(2,4-Dichlorophenyl)-5-oxovaleric acid
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Overview
Description
5-(2,4-Dichlorophenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzene and valeric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under optimized conditions.
Continuous Monitoring: The reaction progress is continuously monitored to ensure the desired yield and purity.
Purification and Packaging: The final product is purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-5-oxovaleric acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways related to its biological activity, such as metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group attached to an acetic acid backbone.
Uniqueness
5-(2,4-Dichlorophenyl)-5-oxovaleric acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCXHVWSVOXHPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440431 |
Source
|
Record name | 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172167-99-6 |
Source
|
Record name | 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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